molecular formula C7H11NO2 B1253289 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 68947-50-2

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Cat. No. B1253289
CAS RN: 68947-50-2
M. Wt: 141.17 g/mol
InChI Key: PMRLAQZPVKUNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (MPTP) is a chemical compound that is widely used in scientific research to study Parkinson's disease. MPTP was first discovered in the 1980s, when it was found to cause Parkinson's-like symptoms in drug users who had accidentally ingested it. Since then, MPTP has become an important tool in the study of Parkinson's disease, as it is able to induce Parkinson's-like symptoms in animals, allowing researchers to study the disease in a controlled environment.

Mechanism of Action

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it inhibits mitochondrial complex I, leading to the production of reactive oxygen species (ROS) and the eventual death of the neuron.
Biochemical and Physiological Effects:
This compound induces Parkinson's-like symptoms in animals, including tremors, rigidity, and bradykinesia. This compound also causes degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This compound has been used to study the biochemical and physiological effects of Parkinson's disease, including the role of oxidative stress, inflammation, and mitochondrial dysfunction in the disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid in lab experiments is that it is able to induce Parkinson's-like symptoms in animals, allowing researchers to study the disease in a controlled environment. This compound is also relatively easy to synthesize and is widely available. However, one limitation of using this compound is that it is a toxin and must be handled with care. This compound is also not a perfect model for Parkinson's disease, as it does not replicate all aspects of the disease.

Future Directions

There are a number of future directions for research using 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid. One area of research is the development of new treatments for Parkinson's disease based on the biochemical and physiological effects of this compound. Another area of research is the use of this compound to study the role of genetics in Parkinson's disease, as there is evidence that certain genetic mutations may increase susceptibility to this compound-induced Parkinson's-like symptoms. Finally, there is potential for the use of this compound in the development of new animal models for Parkinson's disease, which may better replicate the disease in humans.

Synthesis Methods

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid can be synthesized using a number of different methods, including the Leuckart-Wallach reaction and the Bischler-Napieralski reaction. The Leuckart-Wallach reaction involves the reaction of 4-methylpyridine with formic acid and ammonium formate, while the Bischler-Napieralski reaction involves the reaction of 4-methyl-2-nitroaniline with ethylene glycol and hydrochloric acid.

Scientific Research Applications

1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is widely used in scientific research to study Parkinson's disease. This compound is able to induce Parkinson's-like symptoms in animals, allowing researchers to study the disease in a controlled environment. This compound has been used to study the biochemical and physiological effects of Parkinson's disease, as well as to develop new treatments for the disease.

properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-4-2-6(3-5-8)7(9)10/h2H,3-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRLAQZPVKUNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68947-50-2
Record name N-Methylisoguvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068947502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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